molecular formula C15H15ClN2O2 B2486151 N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide CAS No. 1178460-46-2

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide

Cat. No.: B2486151
CAS No.: 1178460-46-2
M. Wt: 290.75
InChI Key: SRZONZLDRVSVLU-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a benzyl group, a chloro group, and a hydroxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with benzylamine and 2-chloroethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide can be compared with other similar compounds such as:

  • N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-5-carboxamide

These compounds share similar structural features but differ in the position of the carboxamide group on the pyridine ring. This difference can influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(20)18(8-9-19)11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZONZLDRVSVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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